molecular formula C16H16N2O4 B11670160 (2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

Cat. No.: B11670160
M. Wt: 300.31 g/mol
InChI Key: RWGKRJFRAYTNEE-WUXMJOGZSA-N
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Description

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring, a cyano group, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with a cyanoacetamide derivative under basic conditions to form the intermediate. This intermediate is then reacted with an oxolane derivative in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C16H16N2O4/c17-8-12(16(19)18-9-13-2-1-5-20-13)6-11-3-4-14-15(7-11)22-10-21-14/h3-4,6-7,13H,1-2,5,9-10H2,(H,18,19)/b12-6+

InChI Key

RWGKRJFRAYTNEE-WUXMJOGZSA-N

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/C#N

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N

Origin of Product

United States

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